molecular formula C20H13ClO3 B11152806 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one

3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one

Cat. No.: B11152806
M. Wt: 336.8 g/mol
InChI Key: HQJJUJHNHSTBOW-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a chlorophenyl group and a methoxy group attached to the benzo[c]chromen-6-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorocoumarins with 1,3-butadiene using a tandem photo-thermal-photo reaction sequence. This process includes photo-induced [4 + 2] and [2 + 2] cycloadditions, silica gel-promoted elimination of HCl, and electrocyclic cyclobutene ring opening followed by a photo-induced 6π electrocyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one is unique due to the presence of the chlorophenyl and methoxy groups, which confer specific chemical properties and potential biological activities. Its unique structure makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H13ClO3

Molecular Weight

336.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C20H13ClO3/c21-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-1-2-4-18(16)20(22)24-19(17)11-15/h1-11H,12H2

InChI Key

HQJJUJHNHSTBOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)OC2=O

Origin of Product

United States

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